molecular formula C2H5BF3K B7881301 potassium;ethyl(trifluoro)boranuide

potassium;ethyl(trifluoro)boranuide

Cat. No.: B7881301
M. Wt: 135.97 g/mol
InChI Key: GIIPADVFWNGSKY-UHFFFAOYSA-N
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Description

Potassium ethyl(trifluoro)boranuide (commonly referred to as potassium ethyltrifluoroborate) is an organoboron compound with the general formula $ \text{C}2\text{H}5\text{BF}_3\text{K} $. These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis . Potassium trifluoroborates are air-stable, crystalline solids that offer superior handling compared to boronic acids, making them ideal for industrial and laboratory applications .

Properties

IUPAC Name

potassium;ethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPADVFWNGSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;ethyl(trifluoro)boranuide involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

potassium;ethyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

potassium;ethyl(trifluoro)boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;ethyl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Alkenyl-Substituted Derivatives

  • Potassium Vinyltrifluoroborate (CAS 13682-77-4)
    • Molecular Formula : $ \text{C}2\text{H}3\text{BF}_3\text{K} $
    • Molecular Weight : 136.05 g/mol
    • Applications : Widely used in cross-coupling reactions to introduce vinyl groups. High reactivity due to the electron-deficient alkenyl moiety .
    • Key Data : Achieves yields >95% in couplings with aryl halides under standard conditions .

Aryl-Substituted Derivatives

  • Potassium Trifluoro(4-methoxyphenyl)boranuide (CAS 192863-36-8)
    • Molecular Formula : $ \text{C}7\text{H}7\text{BF}_3\text{KO} $
    • Molecular Weight : 230.04 g/mol
    • Applications : Electron-rich aryl groups enhance stability but reduce electrophilicity, requiring optimized reaction conditions (e.g., higher temperatures) .
  • Potassium Trifluoro(2-hydroxy-3-methylphenyl)boranuide (CAS 1033783-02-6)
    • Molecular Formula : $ \text{C}8\text{H}8\text{BF}_3\text{KO} $
    • Molecular Weight : 234.06 g/mol
    • Applications : Polar hydroxyl groups improve solubility in protic solvents, facilitating aqueous-phase reactions .

Heteroaryl-Substituted Derivatives

  • Potassium Thiophene-3-trifluoroborate (CAS 192863-37-9)
    • Molecular Formula : $ \text{C}4\text{H}3\text{BF}_3\text{KS} $
    • Molecular Weight : 190.03 g/mol
    • Applications : Incorporates sulfur-containing heterocycles into pharmaceuticals and materials. Demonstrated 85% yield in thiophene-functionalized polymer synthesis .
  • Potassium Trifluoro(1H-pyrazol-1-ylmethyl)boranuide
    • Molecular Formula : $ \text{C}4\text{H}5\text{BF}3\text{KN}2 $
    • Molecular Weight : 188.00 g/mol
    • Applications : Nitrogen-rich substituents enable coordination with transition metals, useful in catalysis .

Alkyl-Substituted Derivatives

  • Potassium Trifluoro(3-methoxypropyl)boranuide
    • Molecular Formula : $ \text{C}4\text{H}9\text{BF}_3\text{KO} $
    • Molecular Weight : 190.02 g/mol
    • Applications : Alkyl chains with ether linkages enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Potassium Trifluoro(3,3,3-trifluoropropyl)boranuide
    • Molecular Formula : $ \text{C}3\text{H}4\text{BF}_6\text{K} $
    • Molecular Weight : 207.93 g/mol
    • Applications : Fluorinated alkyl groups increase resistance to oxidation, suitable for fluoropolymer synthesis .

Research Findings and Trends

Reactivity Trends : Alkenyl and heteroaryl derivatives exhibit higher electrophilicity, enabling faster cross-couplings compared to aryl or alkyl variants .

Solubility: Alkyl and ether-containing substituents improve solubility in non-polar and polar solvents, respectively, broadening reaction compatibility .

Stability : Fluorinated alkyl groups (e.g., $ \text{CF}_3 $) enhance thermal and oxidative stability, critical for high-temperature applications .

Yield Variations : Vinyltrifluoroborates achieve near-quantitative yields (e.g., 99% in ), while sterically hindered aryl derivatives require optimized conditions (e.g., 77% in ) .

Q & A

Q. What are the standard synthetic protocols for potassium ethyl(trifluoro)boranuide, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Steps : React ethylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under nitrogen. Stir at 25–40°C for 12–24 hours .
  • Critical Parameters :
    • Solvent : THF ensures solubility of intermediates; switching to DMF may require higher temperatures (60–80°C) .
    • Purification : Isolate via vacuum filtration and wash with cold diethyl ether to remove unreacted KF .
  • Yield Optimization : Use excess KF (1.2–1.5 eq.) and monitor reaction progress via ¹⁹F NMR to detect trifluoroborate formation .

Q. Which spectroscopic techniques are most effective for characterizing potassium ethyl(trifluoro)boranuide?

Methodological Answer :

  • ¹H/¹³C NMR : Identify ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 0.8–1.0 ppm for CH₂B) .
  • ¹¹B NMR : A singlet at δ –1.5 to –2.5 ppm confirms trifluoroborate structure .
  • FT-IR : B-F stretching vibrations at 1,450–1,500 cm⁻¹ .
  • X-ray Crystallography : Resolve boron coordination geometry (trigonal planar) and potassium counterion interactions .

Q. What are the primary reaction pathways for this compound in cross-coupling chemistry?

Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%) with aryl halides in THF/H₂O (3:1) at 80°C. Base (K₂CO₃) deprotonates the borate, enabling transmetalation .
  • Side Reactions :
    • Hydrolysis : Avoid protic solvents (e.g., MeOH) to prevent decomposition to boric acid .
    • Oxidation : Exposure to O₂ forms ethylboronic acid; use inert atmospheres .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective cross-coupling with chiral substrates?

Methodological Answer :

  • Chiral Ligands : Test BINAP or Josiphos ligands with Pd₀ to induce asymmetry. For example, (R)-BINAP/Pd(OAc)₂ in toluene at 60°C improves ee (80–95%) .
  • Solvent Screening : Low-polarity solvents (toluene, dioxane) enhance stereocontrol vs. polar aprotic solvents .
  • Kinetic Analysis : Use in-situ ¹⁹F NMR to track coupling rates and identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. What factors govern the hydrolytic stability of potassium ethyl(trifluoro)boranuide in aqueous media?

Methodological Answer :

  • pH Dependence : Stable at pH 7–9; rapid hydrolysis occurs below pH 5 (B-F bond cleavage) or above pH 10 (K⁺ displacement) .
  • Stabilization Strategies :
    • Add 1–5% crown ethers (18-crown-6) to sequester K⁺ and reduce hydrolysis .
    • Lyophilize and store under argon at –20°C to extend shelf life (>6 months) .

Q. How does solvent polarity impact reactivity in non-Suzuki applications (e.g., photoredox catalysis)?

Methodological Answer :

  • Photoredox Systems : In acetonitrile, the borate acts as a single-electron reductant (E° = –1.8 V vs. SCE) for aryl halide activation under blue LED light .
  • Solvent Effects :
    • Polar Solvents (MeCN, DMF) : Stabilize radical intermediates, accelerating C–B bond cleavage.
    • Non-Polar Solvents (Hexane) : Suppress side reactions but slow electron transfer .

Q. Can computational modeling predict substituent effects on boron center electrophilicity?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Lewis acidity (Fukui indices). Ethyl groups reduce electrophilicity vs. aryl substituents (Δf⁺ = 0.15 vs. 0.22) .
  • Reactivity Trends : Electron-withdrawing groups (e.g., CF₃) increase boron electrophilicity, accelerating transmetalation but increasing hydrolysis risk .

Q. What are the limitations of potassium ethyl(trifluoro)boranuide in constructing quaternary carbon centers?

Methodological Answer :

  • Steric Hindrance : Bulky substrates (e.g., 2,6-dimethylaryl halides) exhibit low coupling yields (<30%). Mitigate with:
    • High-Temperature Conditions : 100–120°C in DMF .
    • Bulky Phosphine Ligands : PtBu₃ or SPhos improves Pd catalyst turnover .

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